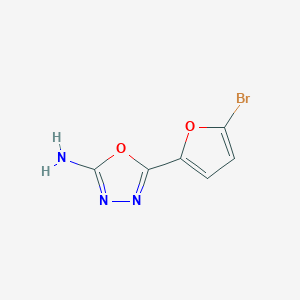

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

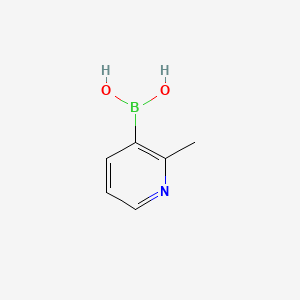

The compound 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of the bromofuran moiety suggests potential for interesting chemical properties and reactivity due to the halogen and aromatic components.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . This suggests that the synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be carried out through similar condensation reactions involving appropriate furan and hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, as seen in the crystal structures of related compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through cyclic hydrogen-bonding motifs . Such interactions are likely to be present in the 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine structure as well, influencing its crystal packing and stability.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical transformations. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation . This indicates that the bromine atom in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be involved in substitution reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the bromine atom in the compound is likely to increase its molecular weight and could affect its boiling and melting points. The aromatic furan ring may contribute to the compound's UV absorption properties, making it potentially useful in optical applications. The chemical reactivity, including electrophilic and nucleophilic substitution reactions, would be an important aspect of the compound's chemical properties profile.

Aplicaciones Científicas De Investigación

Energetic Material Precursor

Research has identified compounds structurally related to 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine as precursors for energetic materials. These compounds exhibit promising characteristics such as high density and good thermal stability due to their 1,3,4-oxadiazol core. For instance, the synthesis of an energetic material precursor, characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, was demonstrated. This precursor also showed a notable impact sensitivity and friction sensitivity, indicating its potential in the energetic materials field Zhu et al., 2021.

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis of 1,3,4-oxadiazol derivatives, revealing their significant antimicrobial and antioxidant activities. These activities were observed in compounds synthesized by reacting 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine with different aliphatic or aromatic primary amines. The antimicrobial screening against various bacteria and fungi strains showed promising results, which could be beneficial in developing new therapeutic agents Kaneria et al., 2016.

Anticancer Evaluation

The exploration of 1,3,4-oxadiazol derivatives has extended into anticancer research, where some compounds have shown significant cytotoxic activity against human tumor cell lines. This suggests the potential of these compounds in cancer treatment, highlighting the importance of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives in medicinal chemistry Abdo & Kamel, 2015.

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies involving 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine. These methodologies aim to enhance the efficiency of synthesizing related compounds and exploring their diverse biological activities. Such advancements are crucial for expanding the applications of these compounds in various scientific fields Pagoria et al., 2017.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGODGJKZREBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602685 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016711-67-3 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)

![2-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1342062.png)

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)